Cas no 478079-06-0 (3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid)

3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
-
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI74207-500mg |
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid |
478079-06-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI74207-10mg |
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid |
478079-06-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB581712-500mg |
3-(1,3-Benzodioxol-5-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid; . |
478079-06-0 | 500mg |
€678.60 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618069-5mg |
3-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxoisoindolin-2-yl)propanoic acid |
478079-06-0 | 98% | 5mg |
¥661.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618069-10mg |
3-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxoisoindolin-2-yl)propanoic acid |
478079-06-0 | 98% | 10mg |
¥739.00 | 2024-05-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00920005-1g |
3-(2H-1,3-Benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid |
478079-06-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI74207-1mg |
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid |
478079-06-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618069-1mg |
3-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxoisoindolin-2-yl)propanoic acid |
478079-06-0 | 98% | 1mg |
¥428.00 | 2024-05-12 | |
A2B Chem LLC | AI74207-5mg |
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid |
478079-06-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI74207-1g |
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid |
478079-06-0 | >90% | 1g |
$1295.00 | 2024-04-19 |
3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid Related Literature
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
5. Book reviews
Additional information on 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Comprehensive Analysis of 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid (CAS No. 478079-06-0)
The compound 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, identified by its CAS No. 478079-06-0, is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex name reflects its intricate chemical architecture, combining a benzodioxole moiety with an isoindolinone core, linked via a propanoic acid bridge. This combination of functional groups suggests potential applications in drug discovery, particularly in targeting enzymes or receptors involved in inflammatory and neurological pathways.
In recent years, the scientific community has shown growing curiosity about benzodioxole-containing compounds due to their prevalence in bioactive molecules. The 1,3-benzodioxole ring system, a key feature of this compound, is often associated with antioxidant and neuroprotective properties. Meanwhile, the isoindolinone fragment is a privileged scaffold in medicinal chemistry, known for its versatility in modulating protein-protein interactions. Researchers are actively exploring whether 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid could serve as a lead compound for developing novel therapeutics, especially in areas like neurodegenerative diseases and metabolic disorders.
The propanoic acid tail in CAS No. 478079-06-0 adds another layer of functionality, potentially enabling salt formation for improved solubility or serving as a handle for further derivatization. This characteristic aligns with current trends in drug design, where carboxylic acid-containing compounds are valued for their ability to form hydrogen bonds with biological targets. Pharmaceutical scientists frequently search for information about such multifunctional building blocks, as they offer opportunities for structure-activity relationship (SAR) studies and lead optimization.
From a synthetic chemistry perspective, the preparation of 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid presents interesting challenges that have become a topic of discussion in organic chemistry forums. The convergent synthesis likely involves the coupling of benzodioxole and isoindolinone precursors, followed by introduction of the propanoic acid chain. Such synthetic routes are frequently investigated by researchers looking for efficient methods to construct complex heterocyclic systems, a hot topic in modern synthetic methodology development.
Analytical characterization of CAS No. 478079-06-0 would typically involve advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure. The compound's potential chirality at the carbon bearing both aromatic systems adds another dimension to its analysis, making it relevant to current discussions about stereochemistry in drug design. This aspect is particularly important given the increasing regulatory emphasis on enantiomeric purity in pharmaceutical development.
In the context of drug metabolism, the benzodioxole moiety in 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid may influence its pharmacokinetic profile. Medicinal chemists often investigate how such structural elements affect absorption, distribution, metabolism, and excretion (ADME) properties. This connects to broader industry concerns about improving drug-like properties while maintaining target engagement, a balance that remains a central challenge in contemporary pharmaceutical research.
The scientific literature contains limited but growing references to CAS No. 478079-06-0, suggesting it may be emerging as a compound of interest in specialized research areas. Its structural features make it a potential candidate for fragment-based drug discovery, an approach gaining popularity in the search for new chemical entities. The compound's dual pharmacophore nature could enable simultaneous interaction with multiple biological targets, aligning with the polypharmacology paradigm that has gained traction in complex disease treatment strategies.
From a commercial perspective, 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid represents the type of sophisticated intermediate that specialty chemical suppliers are increasingly offering to support drug discovery efforts. The demand for such structurally diverse building blocks continues to rise as pharmaceutical companies explore novel chemical space. This trend reflects the industry's ongoing need for innovative molecular scaffolds that can address challenging biological targets.
Environmental and safety considerations for CAS No. 478079-06-0 would follow standard laboratory protocols for handling organic compounds. While not classified as hazardous, proper precautions should always be taken when working with any chemical substance. This aligns with the broader scientific community's emphasis on responsible research practices and laboratory safety standards.
Future research directions for 3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid may include exploration of its biological activity profile, optimization of its physicochemical properties, and development of more efficient synthetic routes. As the pharmaceutical industry continues to face challenges in drug discovery, compounds with such unique architectures may provide valuable starting points for addressing unmet medical needs. The integration of computational chemistry and artificial intelligence in molecular design may further accelerate the exploration of this chemical space.
478079-06-0 (3-(2H-1,3-benzodioxol-5-yl)-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid) Related Products
- 1805053-93-3(2-Cyano-5-ethyl-4-(hydroxymethyl)benzenesulfonyl chloride)
- 341967-36-0(3-methanesulfonyl-4,6-dimethyl-2-(1-methylhydrazin-1-yl)pyridine)
- 2228760-73-2(5-(2-cyclopropylpropyl)-1,3-oxazol-2-amine)
- 2613381-28-3(methyl 4,5,7-trifluoro-1H-indole-2-carboxylate)
- 56297-21-3(2-(4-Chloro-phenyl)-5-(2-nitro-vinyl)-furan)
- 2089256-18-6(sodium 2-(quinolin-4-yl)acetate)
- 713507-30-3(1-2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl-4-methylpiperazine)
- 1823495-02-8(2-Methyl-2-propanyl (5-bromo-2-methoxy-3-pyridinyl)carbamate)
- 1805558-09-1(6-Amino-3-chloromethyl-2-phenylpyridine)
- 2763911-59-5(6-Cyano-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid)
